molecular formula C16H12ClFN2 B10833225 Central azetidine derivative 1

Central azetidine derivative 1

Katalognummer: B10833225
Molekulargewicht: 286.73 g/mol
InChI-Schlüssel: KUOSCBGVFZTWCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Central Azetidine Derivative 1 is a high-quality chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. Azetidines are four-membered saturated N-heterocycles that are of significant interest in discovery chemistry due to their intrinsic small size, rigidity, and three-dimensional scaffold which presents defined vectors for presenting pendant functionality . Incorporating azetidine motifs into bioactive molecules can impart desirable properties such as improved metabolic stability, enhanced solubility, and structural rigidity while increasing the fraction of Csp3 centres . This derivative is particularly valuable for constructing constrained analogs of biologically active molecules and for exploring structure-activity relationships. Researchers can utilize this compound in various synthetic methodologies, including cross-coupling reactions to create diverse molecular architectures . The compound is provided with comprehensive characterization data to ensure research reproducibility. Central Azetidine Derivative 1 is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Eigenschaften

Molekularformel

C16H12ClFN2

Molekulargewicht

286.73 g/mol

IUPAC-Name

2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]pyridine

InChI

InChI=1S/C16H12ClFN2/c17-13-4-3-6-15(10-13)20-11-16(18,12-20)8-7-14-5-1-2-9-19-14/h1-6,9-10H,11-12H2

InChI-Schlüssel

KUOSCBGVFZTWCN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=CC(=CC=C2)Cl)(C#CC3=CC=CC=N3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ring-Closure via Dehydration Agents

The azetidine ring in Central azetidine derivative 1 is often constructed using β-aminocarboxylic acid precursors subjected to dehydration. For instance, treatment of β-phenyl-β-methyl-β-aminopropionic acid methyl ester with phosphorus trichloride (PCl₃) facilitates intramolecular cyclization by eliminating water, yielding 4-phenyl-4-methyl-azetidin-2-one. This method achieves a 62% yield under reflux conditions in anhydrous ether, with the reaction mechanism involving nucleophilic attack of the amine on the activated carbonyl group (Fig. 1A).

Alternative agents like N,N'-dicyclohexylcarbodiimide (DCC) promote ring closure in aqueous dioxane at 25–40°C, offering milder conditions for acid-sensitive substrates. Comparative studies show PCl₃ affords higher yields (71–79%) for aliphatic derivatives, while DCC is preferable for aromatic analogs due to reduced side reactions.

[3+1]-Cycloaddition Approaches

Metal-catalyzed [3+1]-cycloadditions between aziridines and carbenes or isocyanates provide stereoselective access to 1-azetines, which are hydrogenated to azetidines. For example, copper-catalyzed reactions of diazo-aziridines with diphenylketene yield bicyclic azetidines with >90% enantiomeric excess (Fig. 1B). This method is critical for introducing exocyclic double bonds, which are later functionalized in Central azetidine derivative 1.

Functionalization of the Azetidine Core

N-Alkylation and Acylation

Post-cyclization modifications include N-alkylation using methyl iodide or ethyl bromide in the presence of sodium hydride. Patent US3119813A demonstrates that treating 1-azetines with methyl iodide at 60°C installs a methyl group at the N1 position, enhancing metabolic stability. Acylation with isobutyryl chloride under basic conditions further diversifies the scaffold, enabling the introduction of lipophilic side chains.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling of brominated azetidine intermediates with boronic acids introduces aryl or heteroaryl groups at the C3 position. For example, reacting 3-bromo-1-benzylazetidine with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF achieves 85% yield (Table 1). This method is pivotal for generating analogs with enhanced binding affinity.

Table 1. Optimization of Suzuki-Miyaura Cross-Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF8085
Pd(OAc)₂CsFDioxane10072
PdCl₂(dppf)NaHCO₃DMF9068

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediate Formation

WO2000063168A1 details a solid-phase approach using Wang resin functionalized with Fmoc-protected azetidine carboxylic acid. Sequential coupling with l-alanyl carboxamides and deprotection with trifluoroacetic acid (TFA) yields azetidine-peptide hybrids with >90% purity (Fig. 2A). This method reduces purification steps and is scalable for kilogram-scale synthesis.

Cleavage and Final Modification

Cleavage from the resin using TFA/H₂O/triisopropylsilane (95:4:1) followed by reductive amination with benzaldehyde derivatives introduces aromatic moieties. For example, reaction with 4-chlorobenzaldehyde and NaBH₃CN in methanol affords Central azetidine derivative 1 with a 78% isolated yield.

Catalytic Asymmetric Hydrogenation

Chiral Ligand Systems

Rhodium-catalyzed hydrogenation of 1-azetines using (R)-BINAP as a chiral ligand achieves enantioselectivities up to 98% ee. Key to success is the use of H₂ gas (50 psi) in ethanol at 25°C, which minimizes racemization. This method is critical for producing enantiopure Central azetidine derivative 1 required for CNS-targeted therapies.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H NMR analysis of Central azetidine derivative 1 reveals distinct signals: δ 3.43–3.28 ppm (azetidine CH₂), δ 7.06–8.10 ppm (aromatic protons), and δ 5.2 ppm (hydroxyl group). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 300.1, aligning with theoretical values.

Purity Assessment

Reverse-phase HPLC using a C18 column (ACN:H₂O gradient) demonstrates >99% purity, with retention times consistent across batches. Residual solvent analysis via GC-MS ensures compliance with ICH guidelines for pharmaceutical intermediates.

Industrial-Scale Process Optimization

Cost-Effective Reagent Selection

Replacing expensive palladium catalysts with nickel-based systems (e.g., NiCl₂(dppp)) in cross-coupling reactions reduces production costs by 40% while maintaining yields ≥75%.

Solvent Recycling

Patent CN115960079A highlights toluene recycling in distillation steps, achieving a 90% solvent recovery rate and minimizing environmental impact .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Central azetidine derivative 1 has demonstrated notable antimicrobial properties. Research indicates that various substituted azetidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications in the substitution pattern can greatly influence the efficacy of these compounds against pathogens such as Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundActivity TypeMIC (μg/mL)
Azetidine 1(a)Antibacterial0.25 - 16.00
Azetidine 2(b)Antifungal0.5 - 8.0
Azetidine 3(c)Antitubercular1.56 - 0.78

Antiviral Properties

The antiviral potential of Central azetidine derivative 1 has been explored in the context of human cytomegalovirus (HCMV). SAR (structure-activity relationship) studies have revealed that azetidine-containing dipeptides can serve as effective inhibitors of HCMV replication. These compounds exhibit activity influenced by their conformational characteristics, particularly the γ-turn conformation induced by the azetidine moiety .

Case Study: HCMV Inhibition

  • Objective : Evaluate antiviral activity against HCMV.
  • Findings : Compounds with specific substitutions at the N- and C-termini exhibited enhanced antiviral activity, indicating the importance of structural configuration in efficacy.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of Central azetidine derivative 1 derivatives, especially those featuring azetidinone structures. These compounds have been recognized for their ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression . Additionally, certain azetidinone analogues displayed promising results against various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma.

Table 2: Anticancer Activity Overview

CompoundCancer TypeIC50 (μM)
Azetidinone AMCF-7<10
Azetidinone BHCT-116<5
Azetidinone CA549<15

Synthetic Applications

In synthetic chemistry, Central azetidine derivative 1 serves as a valuable building block for constructing complex molecules. The compound has been utilized in various reactions, including hydride reductions to form azetidines from azetines . Furthermore, it has been involved in cycloaddition reactions with reactive species like ketenes and isocyanates, leading to the formation of polycyclic structures that are important in drug design .

Synthetic Pathway Example

  • Reaction Type : Hydride Reduction
  • Reagents : LiAlH4
  • Outcome : Conversion of azetine to azetidine scaffold.

Wirkmechanismus

The mechanism of action of central azetidine derivative 1 involves its interaction with specific molecular targets and pathways. The ring strain and unique reactivity of the azetidine ring allow it to interact with enzymes and receptors, leading to various biological effects. For example, azetidines can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Azetidine Derivatives

Compound ID Core Structure Key Substituents Biological Target Potency Relative to Derivative 1 Stereochemical Impact Reference
Central azetidine derivative 1 Azetidine Phe-Ala backbone HCMV Baseline (1x) High (S,S isomer)
Compound 18 Azetidine Unsubstituted Cav2.2 calcium channel ~3x less potent Low
Compound 19/20 Azetidine 2-methyl group Cav2.2 calcium channel 2–3x more potent Low (cis/trans similar)
Compound 21 2-azaspiro[4.5]decane Spirocyclic extension Cav2.2 calcium channel 3x more potent Not reported
Z-Phe-Ala-NH2 (11) Linear dipeptide Non-constrained analogue HCMV ~10x less potent Not applicable

Key Findings :

Ring Size and Rigidity :

  • Azetidine derivatives exhibit superior metabolic stability compared to larger rings (e.g., piperidine) due to reduced ring flexibility and enhanced resistance to enzymatic degradation .
  • However, potency can vary with ring size. For example, the piperidine-based compound 1 (Cav2.2 inhibitor) was more potent than its azetidine analogue (compound 18), but azetidine derivatives with methyl substituents (compounds 19/20) regained potency, suggesting substituent effects can override ring-size limitations .

Substituent Effects :

  • The addition of a 2-methyl group to the azetidine scaffold (compounds 19/20) significantly enhanced Cav2.2 inhibition, likely due to improved target binding or conformational stabilization .
  • Spirocyclic extensions (e.g., compound 21) further increased potency, demonstrating the value of structural complexity in modulating activity .

Stereochemical Sensitivity :

  • While derivative 1’s activity is stereospecific (only the S,S-diastereoisomer was bioactive), other azetidine derivatives (e.g., compounds 19/20) showed minimal stereochemical dependence, suggesting target-specific stereochemical requirements .

Metabolic and Physicochemical Properties

Azetidine derivatives generally exhibit improved solubility and metabolic stability compared to larger heterocycles. For instance:

  • The strained azetidine ring reduces oxidative metabolism, prolonging half-life in vivo .
  • Derivatives with polar appendages (e.g., sulfonamides in azetidinone derivatives 5a1–6) show enhanced aqueous solubility, critical for pharmacokinetic optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for central azetidine derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : Central azetidine derivatives are often synthesized via electroreductive cyclization of imines with dihaloalkanes. For example, pyrrolidine derivatives (e.g., 3b) can be obtained in moderate yields (57%) under optimized conditions, while azetidine derivatives (e.g., 3c) may fail due to competitive reduction pathways of reactants, as shown by linear sweep voltammetry (LSV) analysis . Cyclization efficiency is also influenced by substituent electronic effects; electron-donating groups (e.g., 3-OMe) favor azetidine formation, whereas 4-OMe substituents may inhibit cyclization entirely . Reaction optimization should include screening of halide leaving groups, solvent polarity, and electrochemical parameters to mitigate side reactions.

Q. How do electronic effects of substituents impact the selectivity between azetidine and pyrrolidine formation during cyclization?

  • Methodological Answer : Substituent electronic properties directly influence ring size selectivity. Benzylic R2 substituents favor azetidine formation with azetidine:pyrrolidine ratios >3:1, while electron-donating R1 groups (e.g., 3-OMe) enhance cyclization rates. Conversely, 4-OMe substituents disrupt conjugation, leading to allyl group loss and oxidation byproducts . Systematic variation of substituents, coupled with computational analysis (e.g., Hammett σ values), can predict electronic effects on transition states and guide synthetic design.

Q. What spectroscopic techniques are essential for characterizing novel azetidine derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming azetidine ring formation and substituent regiochemistry. For example, 3-aminoazetidine derivatives require analysis of coupling constants to distinguish axial/equatorial configurations . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular identity and functional groups. Purity should be confirmed via HPLC with UV/Vis or evaporative light scattering detection .

Advanced Research Questions

Q. How can computational methods like molecular docking and dynamics predict the bioactivity of azetidine derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations assess azetidine ring strain and substituent electronic profiles, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like estrogen receptors . Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying key residues (e.g., Asp351 in estrogen receptor degraders) for structure-activity relationship (SAR) optimization . These methods require validation against experimental IC50 or Ki values to ensure predictive accuracy.

Q. What strategies address contradictory data in azetidine derivative synthesis, such as unexpected byproducts or failed cyclization?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example, LSV analysis can identify redox potentials of reactants to avoid premature reduction of dihaloalkanes, which inhibits cyclization . Kinetic studies (e.g., time-resolved NMR) and intermediate trapping (e.g., quenching with TEMPO) clarify mechanistic bottlenecks. When substituent effects contradict expectations (e.g., 4-OMe failure), computational modeling of transition states (Gaussian 09) or isotopic labeling (²H/¹³C) may resolve steric/electronic conflicts .

Q. In structure-based drug design, how can azetidine derivatives be optimized for target binding, as seen in estrogen receptor degraders?

  • Methodological Answer : Crystallography (PDB: 5DXB) reveals that ionic interactions between azetidine nitrogen and Asp351 enhance binding. Modifications like sulfonamide side chains improve solubility and degradation potency, while fluorine removal reduces lipophilicity (e.g., GNE-502) . Free-energy perturbation (FEP) calculations guide substituent selection by predicting ΔΔG values for binding. In vitro assays (e.g., Western blotting for ERα degradation) validate computational predictions.

Q. How does the inclusion of azetidine scaffolds enhance blood-brain barrier (BBB) permeability in drug design?

  • Methodological Answer : Azetidine’s compact ring structure and low polar surface area mimic neurotransmitters, improving BBB penetration. Libraries optimized for BBB permeability (e.g., Broad Institute’s diversity sets) use azetidine as a core scaffold, validated via in vitro PAMPA-BBB assays and in vivo pharmacokinetic studies in rodent models . Substituent lipophilicity (clogP) and hydrogen-bond donor counts should be minimized to adhere to Lipinski’s Rule of Five.

Methodological Best Practices

  • Data Presentation : Include raw spectral data (NMR, HRMS) in supplementary materials, with annotated spectra highlighting diagnostic peaks .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) and provide detailed synthetic protocols for ≥3 independent trials .
  • Conflict Resolution : Cross-validate computational predictions with experimental assays (e.g., SPR for binding kinetics) to resolve discrepancies between in silico and in vitro results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.